7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Overview
Description
Mechanism of Action
Target of Action
The primary targets of this compound are phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of cancers .
Mode of Action
The compound interacts with its targets (PI3Ks) by inhibiting their activity . This inhibition disrupts the signaling pathway of the PI3K/AKT/mTOR genes, leading to up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting PI3K, the compound disrupts this pathway, leading to reduced cell growth and proliferation, and increased cell death .
Result of Action
The result of the compound’s action is significant cytotoxic activity against certain cancer cell lines . For example, it has shown promising results against the MCF-7 cell line, a breast cancer cell line . The compound’s action leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, promoting cell death .
Biochemical Analysis
Biochemical Properties
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one interacts with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in cancer therapy.
Industry: It may be used in the development of new materials and industrial processes.
Comparison with Similar Compounds
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be compared with other similar compounds, such as:
8-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: This compound has similar structural features but differs in its methyl substitution, which may affect its biological activity.
3,4,5-trimethoxybenzoic acid: Although not a pyridazinoindole, this compound shares some structural similarities and is used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, particularly in cancer therapy .
Properties
IUPAC Name |
7,8-dimethoxy-3,5-dihydropyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-17-9-3-6-7-5-13-15-12(16)11(7)14-8(6)4-10(9)18-2/h3-5,14H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKQBPWFTDLFDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196107 | |
Record name | 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121282-82-4 | |
Record name | 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121282-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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